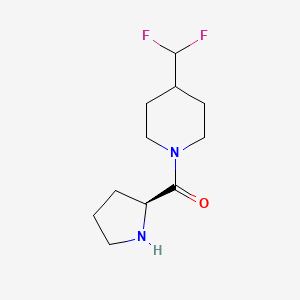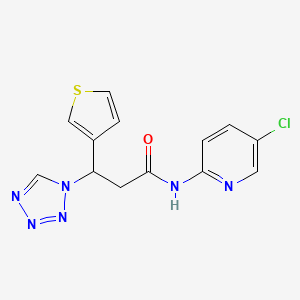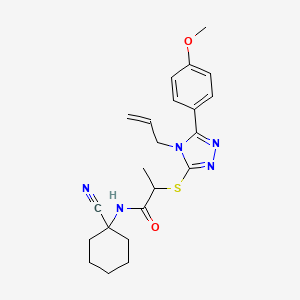
(S)-4-(Difluoromethyl)-1-prolylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(Difluoromethyl)-1-prolylpiperidine is a chiral compound characterized by the presence of a difluoromethyl group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating reagents such as S-(difluoromethyl)sulfonium salts, which react with nucleophiles under mild conditions to form the desired product . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of (S)-4-(Difluoromethyl)-1-prolylpiperidine may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and yield. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more cost-effective and scalable .
化学反応の分析
Types of Reactions
(S)-4-(Difluoromethyl)-1-prolylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols. Substitution reactions can lead to a variety of functionalized piperidine derivatives .
科学的研究の応用
(S)-4-(Difluoromethyl)-1-prolylpiperidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of (S)-4-(Difluoromethyl)-1-prolylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, influencing biological pathways and cellular processes . The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-4-(Trifluoromethyl)-1-prolylpiperidine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(S)-4-(Monofluoromethyl)-1-prolylpiperidine: Contains a monofluoromethyl group, offering different chemical properties and reactivity.
Uniqueness
(S)-4-(Difluoromethyl)-1-prolylpiperidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in designing molecules with specific biological activities and in developing new synthetic methodologies .
特性
分子式 |
C11H18F2N2O |
|---|---|
分子量 |
232.27 g/mol |
IUPAC名 |
[4-(difluoromethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)8-3-6-15(7-4-8)11(16)9-2-1-5-14-9/h8-10,14H,1-7H2/t9-/m0/s1 |
InChIキー |
UJKBOAPIUPOZLX-VIFPVBQESA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N2CCC(CC2)C(F)F |
正規SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)

![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)

![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)







![2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13351241.png)
